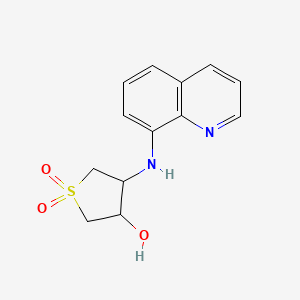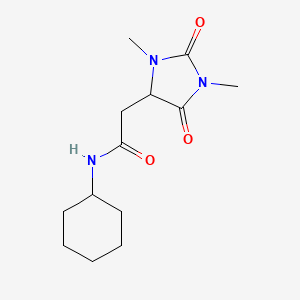
4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide
説明
4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a subject of interest in drug discovery and development.
作用機序
The mechanism of action of 4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been found to interact with specific enzymes and receptors, leading to the inhibition of their activity and subsequent biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide have been studied extensively in vitro and in vivo. It has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain microbial strains.
実験室実験の利点と制限
One of the advantages of using 4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide in lab experiments is its potential to exhibit a range of biological activities. Its ability to inhibit specific enzymes and receptors also makes it a useful tool in drug discovery. However, the complex synthesis method and the lack of a complete understanding of its mechanism of action can pose limitations in its application.
将来の方向性
There are several possible future directions for research on 4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to further elucidate its mechanism of action and identify specific targets for drug development. Additionally, the synthesis method could be optimized to increase the yield and efficiency of the process.
科学的研究の応用
4-(quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its ability to inhibit certain enzymes and receptors has also been investigated.
特性
IUPAC Name |
1,1-dioxo-4-(quinolin-8-ylamino)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12-8-19(17,18)7-11(12)15-10-5-1-3-9-4-2-6-14-13(9)10/h1-6,11-12,15-16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWKUZGCLXNIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinolin-8-ylamino)tetrahydrothiophene-3-ol 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-bromo-3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4307367.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)
![N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide](/img/structure/B4307397.png)
![9H-fluoren-9-ylmethyl (1-benzyl-2-{[1-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)carbamate](/img/structure/B4307400.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4307401.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B4307409.png)
![N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4307410.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide](/img/structure/B4307418.png)
![3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4307428.png)

![N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide](/img/structure/B4307441.png)
![3,5-dimethyl-4-nitro-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4307445.png)